2,2-dimethyl-N-(4-oxocyclohexyl)propanamide
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Overview
Description
2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . This compound is known for its unique structural features, which include a cyclohexyl ring with a ketone group and a propanamide moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide typically involves the reaction of 4-oxocyclohexanecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(4-oxocyclohexyl)propanamide undergoes various chemical reactions, including:
Oxidation: The ketone group in the cyclohexyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(4-hydroxycyclohexyl)propanamide: Similar structure but with a hydroxyl group instead of a ketone group.
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide: Similar structure but with a methyl group instead of a ketone group.
2,2-dimethyl-N-(4-aminocyclohexyl)propanamide: Similar structure but with an amino group instead of a ketone group.
Uniqueness
2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is unique due to the presence of the ketone group in the cyclohexyl ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds with different functional groups cannot .
Properties
IUPAC Name |
2,2-dimethyl-N-(4-oxocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCEFNNFJDTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154208-94-2 |
Source
|
Record name | 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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